Hexane-1,6-disulfonic Acid
Description
Definitional Context and Nomenclature of Alkane Disulfonic Acids
Alkane disulfonic acids are a class of organosulfur compounds characterized by an alkane backbone substituted with two sulfonic acid (–SO₃H) groups. lscollege.ac.in A sulfonic acid can be conceptualized as a sulfuric acid molecule with one hydroxyl group replaced by an organic substituent. lscollege.ac.inwikipedia.org The sulfonic acid functional group consists of a sulfur atom bonded to two oxygen atoms via double bonds, a hydroxyl group, and an organic group (R-S(=O)₂-OH). lscollege.ac.in The sulfur center in a sulfonic acid group has a tetrahedral geometry. lscollege.ac.inwikipedia.org These compounds are recognized as strong acids, often a million times more potent than their corresponding carboxylic acids. lscollege.ac.inwikipedia.org
The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). msu.eduoit.edu For Hexane-1,6-disulfonic Acid, the name is derived as follows:
Parent Chain Identification : The longest continuous carbon chain is identified as a hexane (B92381) chain, containing six carbon atoms. oit.edu
Functional Group Identification : The principal functional groups are sulfonic acids. msu.edu
Numbering and Locants : The carbon chain is numbered to assign the lowest possible locants to the functional groups. In this symmetrical molecule, the sulfonic acid groups are located at positions 1 and 6.
Prefixes and Suffixes : The prefix "di-" is used to indicate the presence of two sulfonic acid groups. The final name is constructed by combining the parent alkane name with the locants and the functional group suffix, resulting in "this compound". msu.eduoit.edu
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₄O₆S₂ |
| Molar Mass | 246.30 g/mol |
| IUPAC Name | This compound |
| Structure | HO₃S-(CH₂)₆-SO₃H |
Note: The table presents calculated and structural data. Experimental properties are often reported for its more stable salt or dihalide forms. chembk.com
Historical Perspective on the Study of Aliphatic Sulfonic Acids
The study of sulfonic acids began with aromatic compounds, which were typically prepared through the sulfonation of arenes with fuming sulfuric acid (oleum). britannica.com The development of methods for synthesizing aliphatic sulfonic acids followed, expanding the scope of these valuable compounds.
Early and significant methods for producing aliphatic sulfonic acids include:
Oxidation of Thiols : The oxidation of thiols (RSH) provides a direct route to the corresponding sulfonic acid (RSO₃H). lscollege.ac.inwikipedia.org
Reaction with Sulfites : Alkyl halides can react with metallic sulfites to yield alkane sulfonic acids. lscollege.ac.inbritannica.com
Hydrolysis of Sulfonyl Halides : The hydrolysis of sulfonyl halides, often prepared through free-radical reactions like the Reed reaction (involving alkanes, chlorine, and sulfur dioxide), is a common pathway. lscollege.ac.inwikipedia.org
Sulfoxidation : The industrial production of some alkyl sulfonic acids, used as surfactants, involves the irradiation of alkanes with a mixture of sulfur dioxide and oxygen. wikipedia.org
A U.S. patent from 1933 details a process for producing sulfonic acids from aliphatic carboxylic acids, such as stearic and palmitic acids, by treating them with agents like chlorosulfonic acid. google.com The document highlights that the resulting compounds were water-soluble and possessed excellent lathering and wetting properties, indicating an early industrial interest in aliphatic sulfonates for their utility as cleansing and emulsifying agents. google.com
Research Significance of this compound in Modern Chemistry
The research significance of this compound stems from its bifunctionality, which positions it as a versatile component in several areas of advanced chemistry.
Catalysis: Sulfonic acids are widely employed as strong Brønsted acid catalysts in organic synthesis due to their high acidity and typically non-oxidizing nature. wikipedia.orgbritannica.combeilstein-journals.org The presence of two sulfonic acid groups in this compound enhances its potential as a catalyst or a catalytic precursor. Disulfonic acid-functionalized ionic liquids have demonstrated high efficiency as reusable catalysts in various multicomponent organic transformations. academie-sciences.frresearchgate.net The dual acidic sites can facilitate reactions through mechanisms like dual hydrogen bonding, enhancing catalytic activity. researchgate.net this compound, with its flexible aliphatic spacer, is a candidate for developing novel homogeneous or heterogeneous acid catalysts.
Polymer and Materials Science: In polymer chemistry, this compound can serve as a functional monomer or cross-linking agent. The terminal sulfonic acid groups can participate in polymerization reactions or be incorporated into polymer backbones to introduce specific properties.
Proton Exchange Membranes (PEMs) : There is significant research into sulfonated polymers for use in PEM fuel cells. researchgate.net Polymeric sulfonic acids, such as the commercial product Nafion, are essential for proton transport. wikipedia.org Disulfonic acids are used as monomers to synthesize polymers with high ion exchange capacities, which can lead to high proton conductivity, especially at elevated temperatures and low humidity. researchgate.net The structure of this compound makes it a potential monomer for creating linear ionomers with regularly spaced acid groups, which could self-assemble into well-defined ion-conducting channels.
Functional Polymers : The hexane-1,6-diyl linker is utilized in creating cross-linked polymers for applications like solid-phase extraction. researchgate.net By analogy, this compound can be used to synthesize functional polymers where the sulfonic acid groups provide hydrophilicity, ion-exchange capabilities, or sites for further modification. For instance, sulfonated polyimides have been synthesized to achieve improved thermal stability and dimensional stability. researchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C6H14O6S2 |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
hexane-1,6-disulfonic acid |
InChI |
InChI=1S/C6H14O6S2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2,(H,7,8,9)(H,10,11,12) |
InChI Key |
FEVYVSQHKFKUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCS(=O)(=O)O)CCS(=O)(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexane 1,6 Disulfonic Acid and Its Chemical Analogs
Direct Sulfonation Reactions of Hexane (B92381) Systems
Direct sulfonation involves the substitution of a hydrogen atom on the hexane backbone with a sulfonic acid (-SO₃H) group. While conceptually straightforward, the reaction is challenging due to the chemical inertness of alkanes.
The direct sulfonation of linear alkanes like hexane is typically performed under harsh conditions, often requiring heating with oleum (B3057394) (concentrated sulfuric acid fortified with sulfur trioxide, SO₃) at temperatures around 400°C. quora.com The mechanism under these conditions is understood to proceed via a free-radical pathway. quora.com Kinetic studies support the notion that sulfur trioxide is the active sulfonating species. collegedunia.com The reaction is initiated by the homolytic cleavage of a C-H bond, and the stability of the resulting alkyl radical influences the position of sulfonation. For alkanes, the general order of reactivity for hydrogen atom replacement is tertiary > secondary > primary, with the substitution of primary hydrogens being particularly slow. collegedunia.com
Alternative mechanisms have been explored to achieve sulfonation under milder conditions. One such pathway is sulfoxidation, an industrial process where alkanes are irradiated with a mixture of sulfur dioxide (SO₂) and oxygen, which also proceeds through a free-radical mechanism to produce alkyl sulfonic acids. wikipedia.org More recent mechanistic investigations into the direct sulfonation of light hydrocarbons have focused on using SO₂ and O₂ to generate highly reactive sulfonating intermediates in situ. researchgate.net For instance, systems have been developed where trifluoroacetylsulfuric acid (TFAOSO₃H) is formed and acts as an efficient sulfonating agent under mild conditions. researchgate.net
Optimizing direct sulfonation requires careful control over several reaction parameters to maximize yield and achieve the desired regioselectivity. numberanalytics.com Key factors include temperature, pressure, solvent choice, and the concentration of the sulfonating agent. numberanalytics.com
High temperatures can increase the reaction rate but may also lead to undesirable side reactions and product decomposition. quora.comnumberanalytics.com To mitigate this, the reaction can be conducted in the presence of an inert solvent. Solvents like n-hexane or cyclohexane (B81311) can help moderate the reaction, allowing for lower operating temperatures (e.g., 40-80°C) when using potent sulfonating agents like SO₃. google.comsemanticscholar.org The choice of solvent can significantly impact the reaction yield.
Below is a table summarizing the effect of different solvents on the yield of a sulfonation reaction, demonstrating the importance of this parameter.
| Solvent | Reaction Temperature (°C) | Molar Ratio (Reactant:Sulfonating Agent) | Yield (%) | Reference |
| Petroleum Ether | 0-5 | 3 | Moderate | semanticscholar.org |
| Cyclohexane | 0-5 | 3 | 91.3 | semanticscholar.org |
| Chloroform | 0-5 | 3 | Low | semanticscholar.org |
| Dichloromethane | 0-5 | 3 | Low | semanticscholar.org |
This table illustrates the impact of solvent choice on the yield of a representative sulfonation reaction. Optimal conditions were found using cyclohexane as the solvent.
Pressure is another critical variable, especially when using gaseous reagents like sulfur trioxide, as increased pressure can enhance the reaction rate and yield. numberanalytics.com
Synthesis via Functional Group Transformations
An alternative to direct C-H activation is the synthesis of alkane disulfonic acids from precursors that already contain functional groups amenable to transformation.
The oxidation of thiols (R-SH) and disulfides (R-S-S-R) is a standard and reliable method for the synthesis of the corresponding sulfonic acids. thieme-connect.de For Hexane-1,6-disulfonic Acid, the logical precursor would be 1,6-hexanedithiol. A wide array of oxidizing agents can accomplish this transformation. thieme-connect.de
Common methods include oxidation with:
Oxygen: The reaction can be carried out with O₂ gas, often in the presence of a base like KOH or catalytic amounts of nitric acid and bromine. google.comtcichemicals.com
Hydrogen Peroxide: A common and relatively clean oxidant. dtic.mil
Nitric Acid: Used as a potent oxidizing agent. google.comdtic.mil
Ozone: Has been used to cleave and oxidize dithiolate linkers to sulfonates. mattlawgroup.org
The following table presents various oxidizing agents used for converting thiols to sulfonic acids.
| Oxidizing Agent | Substrate | Conditions | Reference |
| Oxygen (O₂) / KOH | Dithiol | 10 atm | tcichemicals.com |
| Oxygen (O₂) / Nitric Acid / HBr | Alkanethiol or Dialkyl Disulfide | Aqueous medium | google.com |
| Ozone (O₃) | Dithiolate Linkers | Aqueous solution | mattlawgroup.org |
| Hydrogen Peroxide (H₂O₂) | Thiol | Acidic conditions | dtic.mil |
| Bromine Water | Thiol | - | dtic.mil |
A notable example is the synthesis of a chiral 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA), which involves the oxidation of the corresponding dithiol using a potassium hydroxide (B78521) solution under 10 atmospheres of oxygen. tcichemicals.com
Multi-step synthesis provides a highly controlled approach to constructing complex molecules. youtube.comlibretexts.org For alkane disulfonic acids, a common strategy involves starting with a bifunctional alkane and converting the functional groups to sulfonic acids.
One of the most established methods is the alkylation of an inorganic sulfite (B76179), such as sodium sulfite (Na₂SO₃), with an alkyl halide (a variation of the Strecker synthesis). wikipedia.orgdtic.mil To synthesize this compound, one would start with a 1,6-dihalohexane, such as 1,6-dibromohexane. The reaction proceeds via nucleophilic substitution, where the sulfite ion displaces the halide ions at both ends of the hexane chain to form the disulfonate salt, which can then be converted to the acid form via ion exchange. dtic.mil
Reaction: Br-(CH₂)₆-Br + 2 Na₂SO₃ → NaO₃S-(CH₂)₆-SO₃Na + 2 NaBr
Another significant industrial route is the Reed reaction, which uses free-radical conditions to react hydrocarbons with chlorine and sulfur dioxide to produce sulfonyl chlorides (R-SO₂Cl). wikipedia.org These sulfonyl chlorides are then readily hydrolyzed to the corresponding sulfonic acids. wikipedia.org
Spectroscopic and Structural Characterization in Advanced Chemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of Hexane-1,6-disulfonic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.
The ¹H NMR spectrum of this compound is anticipated to be symmetrical due to the molecule's C2 symmetry. The protons on the hexane (B92381) chain are expected to appear as distinct multiplets. The protons on the carbon atom adjacent to the strongly electron-withdrawing sulfonic acid group (C1 and C6) would be the most deshielded, thus appearing at the highest chemical shift. The chemical shifts of the internal methylene (B1212753) groups (C2, C3, C4, and C5) would appear at lower chemical shifts, with subtle differences due to their proximity to the sulfonate groups.
Based on data from structurally related compounds like hexane and 1,6-hexanediol, the predicted ¹H NMR chemical shifts for this compound in a suitable deuterated solvent are presented below. docbrown.inforesearchgate.net The acidic protons of the sulfonic acid groups would appear as a broad singlet at a significantly downfield chemical shift, which can vary with concentration and the solvent used. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1, H-6 | 2.8 - 3.0 | Triplet (t) | 4H |
| H-2, H-5 | 1.7 - 1.9 | Multiplet (m) | 4H |
| H-3, H-4 | 1.4 - 1.6 | Multiplet (m) | 4H |
Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.
The ¹³C NMR spectrum of this compound is expected to show three distinct signals for the carbon atoms of the hexane backbone, consistent with the molecule's symmetry. The carbon atoms directly bonded to the sulfonate groups (C1 and C6) are expected to have the largest chemical shift due to the strong deshielding effect of the sulfur-oxygen bonds. The internal carbons (C2/C5 and C3/C4) would be found at higher field (lower ppm values).
Drawing on spectral data for hexane and related disubstituted alkanes, the following table provides predicted chemical shifts. chemicalbook.combeilstein-journals.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-6 | 50 - 55 |
| C-2, C-5 | 28 - 32 |
Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques are employed.
Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between H-1/H-2, H-2/H-3, and H-3/H-4, confirming the integrity of the hexane chain.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals for H-1, H-2, and H-3 to their corresponding carbon signals C-1, C-2, and C-3.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for confirming the assignment of the C-1 carbons by showing a correlation to the H-2 protons, for instance.
2D ROESY: In studies of complexes involving similar hexane-1,6-diyl structures, 2D ROESY has been used to understand spatial proximities. beilstein-journals.org
Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule by probing its molecular vibrations. These methods are particularly useful for identifying the key functional groups present in this compound. google.com
The IR spectrum is expected to be dominated by strong absorptions corresponding to the sulfonic acid group. wikipedia.org These include the O-H stretching of the acid, which is typically very broad, and the characteristic symmetric and asymmetric stretching vibrations of the S=O bonds. The C-H stretching vibrations of the aliphatic hexane chain will also be prominent. libretexts.org
Raman spectroscopy, being complementary to IR, is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. Therefore, the S-O and C-S symmetric stretching modes, as well as the C-C backbone vibrations, are expected to produce distinct signals in the Raman spectrum. chemeo.comresearchgate.net
Table 3: Characteristic IR and Raman Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H | Stretching | 2500-3300 (very broad) | IR |
| C-H (alkane) | Stretching | 2850-2960 | IR, Raman |
| S=O | Asymmetric Stretching | 1340-1350 | IR |
| S=O | Symmetric Stretching | 1150-1165 | IR, Raman |
| S-O | Stretching | 900-1000 | IR, Raman |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns under ionization. bldpharm.com
Upon ionization, typically by electrospray ionization (ESI) for such a polar molecule, the molecular ion [M-H]⁻ or [M-2H]²⁻ would be observed, confirming the molecular weight. In tandem MS (MS/MS) experiments, the molecular ion is fragmented to produce a characteristic pattern. Expected fragmentation pathways would involve the cleavage of the C-S bond and the loss of sulfur-containing moieties. The fragmentation of the alkane chain itself is also possible, leading to clusters of peaks separated by 14 mass units (CH₂). libretexts.org
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Ion | Description |
|---|---|
| [C₆H₁₄O₆S₂ - H]⁻ | Molecular Ion (deprotonated) |
| [C₆H₁₄O₆S₂ - H₂O]⁻ | Loss of water |
| [C₆H₁₃O₃S]⁻ | Cleavage of one C-S bond |
| [SO₃H]⁻ or [SO₃]⁻ | Loss of the sulfonic acid group |
Note: The observed fragmentation will depend on the ionization technique and energy used.
X-ray Diffraction Studies of Solid-State Structures and Crystal Packing (for salts and hydrates)
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of this compound in the solid state, particularly for its salts and hydrated forms. bldpharm.com Powder X-ray Diffraction (PXRD) is also a valuable tool for characterizing different crystalline forms (polymorphs) and for quality control. americanpharmaceuticalreview.com
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of chemical compounds by monitoring the change in mass as a function of temperature. For this compound, TGA provides insights into its decomposition profile, revealing the temperatures at which significant degradation events occur.
Detailed research findings indicate that the thermal stability of sulfonic acids is influenced by the nature of the organic moiety. Generally, alkane sulfonic acids exhibit greater thermal stability compared to their aromatic counterparts. brandeis.edu The thermal decomposition of this compound is expected to proceed through a multi-stage process. The initial weight loss, typically occurring at lower temperatures, is often attributed to the loss of physically absorbed or bound water molecules. This is a common feature observed in the TGA of hygroscopic materials like sulfonic acids.
Following dehydration, the principal decomposition of the molecule commences with the scission of the carbon-sulfur (C-S) bonds. This desulfonation process leads to the evolution of sulfur dioxide (SO₂), resulting in a significant weight loss in the thermogram. The final stage of decomposition involves the breakdown of the remaining hydrocarbon backbone.
While specific TGA data for this compound is not extensively detailed in publicly available literature, the expected thermal degradation pattern can be represented in the following data tables. These tables are based on the known thermal behavior of similar aliphatic sulfonic acids and sulfonated polymers, where desulfonation is a primary degradation step. marquette.eduresearchgate.net
Table 1: Representative TGA Data for this compound
This interactive table illustrates the typical stages of thermal decomposition for this compound as would be observed in a TGA experiment.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Evolved Products |
| Dehydration | 50 - 150 | Variable | Water (H₂O) |
| Desulfonation | 250 - 400 | ~55-65% | Sulfur Dioxide (SO₂) |
| Hydrocarbon Backbone | > 400 | ~30-40% | Hydrocarbon Fragments |
| Residue | > 600 | < 5% | Carbonaceous Residue |
Table 2: Detailed Research Findings on Thermal Decomposition Events
This table summarizes the key thermal events and the corresponding chemical transformations during the thermogravimetric analysis of compounds structurally related to this compound.
| Thermal Event | Description | General Temperature Range (°C) | Significance in Analysis |
| Initial Weight Loss | Loss of adsorbed and hydration water. | 50 - 150 | Indicates the hygroscopic nature of the sample. |
| Onset of Decomposition | The temperature at which significant degradation begins. For similar sulfonated materials, this is often above 200-250°C. marquette.eduresearchgate.net | 250 | Defines the upper limit of the material's thermal stability. |
| Major Weight Loss | Corresponds to the primary decomposition step, which for alkane sulfonic acids is the cleavage of the C-SO₃H bond. | 250 - 400 | This step is characteristic of the sulfonic acid group's stability and leads to the release of sulfur dioxide. |
| Final Decomposition | Degradation of the n-hexane carbon chain. | > 400 | Results in the formation of smaller volatile hydrocarbon fragments. |
| Residue Formation | A small amount of carbonaceous material may remain at the end of the analysis at high temperatures. | > 600 | The amount of residue can provide information about the overall decomposition mechanism. |
The information presented underscores that the primary thermal degradation pathway for this compound involves the sequential loss of water, sulfur dioxide, and finally, the fragmentation of the alkyl chain. The stability of the C-S bond is the critical factor determining the onset of major decomposition.
Computational and Theoretical Studies of Hexane 1,6 Disulfonic Acid Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about the electronic distribution and energy.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. This approach is well-suited for studying the molecular properties of Hexane-1,6-disulfonic acid.
DFT calculations can be employed to predict a variety of molecular properties, including:
Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.
Vibrational frequencies: Simulating the infrared and Raman spectra, which can aid in the identification and characterization of the molecule. For instance, DFT has been used to predict the vibrational transitions for perfluorinated sulfonic acids, with the symmetric sulfonate stretch and the ether stretch being of particular interest. vt.edu
Electronic properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.
Charge distribution: Mapping the electrostatic potential to identify electron-rich and electron-deficient regions of the molecule.
The choice of functional and basis set is critical in DFT calculations to ensure the accuracy of the results. For sulfonic acids, functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311+G(d,p) to provide a good description of both the geometry and the electronic properties. nih.gov
| Calculated Property | Typical DFT Method | Information Obtained |
|---|---|---|
| Optimized Geometry | B3LYP/6-31G(d) | Bond lengths, bond angles, and dihedral angles of the most stable conformation. |
| Vibrational Frequencies | B3LYP/6-31G(d) | Predicted IR and Raman spectra for functional group identification. |
| HOMO-LUMO Energies | B3LYP/6-311+G(d,p) | Insights into chemical reactivity, kinetic stability, and electronic transitions. |
| Electrostatic Potential | B3LYP/6-31G(d) | Visualization of charge distribution and prediction of sites for electrophilic and nucleophilic attack. |
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.
For this compound, high-accuracy ab initio calculations can be used to:
Benchmark DFT results: The accuracy of different DFT functionals can be assessed by comparing their predictions to those from high-level ab initio methods.
Calculate precise energetic properties: This includes determining the total electronic energy, ionization potential, and electron affinity with high precision.
Investigate reaction mechanisms: Ab initio methods can be used to map out the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies.
The choice of ab initio method and basis set depends on the desired accuracy and the size of the molecular system. For a molecule like this compound, MP2 with a large basis set could provide a good balance between accuracy and computational feasibility for certain properties.
| Ab Initio Method | Key Features | Typical Application for Disulfonic Acids |
|---|---|---|
| Hartree-Fock (HF) | Starting point for many higher-level methods; neglects electron correlation. | Initial geometry optimization and wavefunction generation. |
| Møller-Plesset Perturbation Theory (MP2) | Includes electron correlation at a lower computational cost than other methods. | More accurate geometry optimizations and energy calculations. |
| Coupled Cluster (CC) | Considered the "gold standard" for accuracy in quantum chemistry. | Highly accurate benchmark calculations for smaller model systems. |
Conformational Analysis and Energy Landscapes of Disulfonic Acids
The presence of two sulfonic acid groups in this compound allows for the possibility of intramolecular hydrogen bonding. These interactions, where a hydrogen atom is shared between two electronegative atoms within the same molecule, can significantly influence the conformational preferences and stability of the molecule.
Computational methods can be used to identify and characterize these intramolecular hydrogen bonds by:
Mapping the potential energy surface: By systematically rotating the rotatable bonds in the hexane (B92381) chain, a potential energy surface can be generated, revealing the low-energy conformations.
Analyzing geometric parameters: The distance between the hydrogen bond donor and acceptor atoms, as well as the angle of the bond, can indicate the presence and strength of a hydrogen bond.
Calculating vibrational frequencies: The stretching frequency of the O-H bond involved in a hydrogen bond is typically red-shifted (lowered) compared to a free O-H bond.
In the case of this compound, intramolecular hydrogen bonds could form between the hydrogen of one sulfonic acid group and an oxygen atom of the other sulfonic acid group. This would lead to a folded or cyclic conformation of the hexane chain. DFT calculations on a range of molecules have shown that intramolecular hydrogen bonding can significantly affect their intermolecular interactions. nih.gov
The gas-phase acidity of a molecule is a fundamental measure of its intrinsic acidity, free from solvent effects. It is defined as the Gibbs free energy change for the deprotonation reaction in the gas phase. Computational chemistry provides a reliable way to calculate the gas-phase acidity of molecules like this compound.
The calculation typically involves:
Optimizing the geometries of both the neutral acid (HA) and its conjugate base (A⁻).
Calculating the electronic energies and thermal corrections for both species.
The gas-phase acidity is then calculated as the difference in the Gibbs free energies of the products and reactants.
For this compound, the presence of two acidic protons means that there will be two gas-phase acidity values, corresponding to the first and second deprotonation events. The second deprotonation will be significantly less favorable due to the electrostatic repulsion from the already negatively charged molecule.
Proton transfer dynamics, the study of the movement of protons within and between molecules, can also be investigated computationally. For this compound, this could involve studying the intramolecular proton transfer between the two sulfonic acid groups in the gas phase.
Illustrative Data for a Generic Alkanedisulfonic Acid
| Deprotonation Step | Calculated Gas-Phase Acidity (kJ/mol) | Computational Method |
|---|---|---|
| First Deprotonation | ~1250 - 1300 | B3LYP/6-311+G(d,p) |
| Second Deprotonation | >1400 | B3LYP/6-311+G(d,p) |
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
While gas-phase calculations provide insight into the intrinsic properties of a molecule, the behavior of this compound in solution is of great practical importance. Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in the condensed phase.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of:
Solvation structure: How solvent molecules, such as water, arrange themselves around the solute molecule. For this compound, this would involve studying the hydration shells around the sulfonate groups.
Conformational dynamics: How the molecule explores different conformations in solution and the influence of the solvent on these dynamics.
Transport properties: Simulating properties such as the diffusion coefficient of the molecule in a particular solvent.
Solvent effects can have a profound impact on the properties of this compound. For example, the pKa of the sulfonic acid groups will be significantly different in water compared to the gas phase due to the stabilization of the resulting ions by the polar solvent molecules. MD simulations, often in combination with quantum mechanical calculations (QM/MM methods), can be used to study these solvent effects in detail.
Prediction of Reactivity and Reaction Pathways for Disulfonic Acid Derivatives
Computational and theoretical chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways, offering insights that can be difficult to obtain through experimental means alone. While specific computational studies on this compound are not extensively documented in publicly available literature, the reactivity of its derivatives can be predicted by analogy to computational studies on other organosulfur compounds, particularly sulfonate esters. These studies help to model how derivatives, such as diesters or sulfonyl halides of this compound, are likely to behave in chemical reactions.
The primary focus of computational work on related compounds has been on nucleophilic substitution reactions at the sulfur atom. Derivatives of this compound, such as its diesters (R-O-SO₂-(CH₂)₆-SO₂-O-R), are predicted to be good alkylating agents, a characteristic shared by many sulfonate esters. youtube.com The sulfonate group is an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion. youtube.com
Theoretical models have been extensively applied to understand the mechanisms of reactions for sulfonate esters, which serve as a proxy for the derivatives of this compound. The two most debated pathways for nucleophilic attack at the sulfur atom are the concerted (SN2-like) pathway and the stepwise (addition-elimination) pathway. semanticscholar.orgacs.orgacs.org
Concerted Pathway: In this mechanism, the nucleophile attacks the sulfur atom, and the leaving group departs simultaneously through a single transition state. acs.org
Stepwise Pathway: This mechanism involves the formation of a pentacoordinate sulfur intermediate, which then breaks down to release the leaving group. rsc.org
Computational studies on the alkaline hydrolysis of aryl benzenesulfonates have presented conflicting evidence. Some theoretical models support a stepwise mechanism involving a pentavalent intermediate, particularly with strong nucleophiles and poor leaving groups. rsc.org Other detailed computational analyses find no evidence for a stable intermediate, suggesting a fully concerted pathway that proceeds via an early transition state with minimal bond cleavage to the leaving group. semanticscholar.orgacs.org For derivatives of this compound, the specific pathway would likely depend on factors such as the nature of the nucleophile, the leaving group, and the solvent conditions.
Another key reaction for sulfonic acids is esterification. A Density Functional Theory (DFT) study on the esterification of benzenesulfonic acid with methanol (B129727) evaluated four potential mechanisms. researchgate.netrsc.org The study concluded that pathways involving a pentacoordinate sulfur intermediate were energetically unfavorable. researchgate.netrsc.org Instead, the results indicated a low activation barrier for an SN1-type pathway proceeding through a sulfonylium cation intermediate and a moderate barrier for an SN2-type pathway where protonated methanol acts as the alkylating agent. researchgate.netrsc.org These findings suggest that the formation of diesters from this compound could proceed via similar cationic intermediates.
The reactivity of the aliphatic hexane chain itself must also be considered. Computational studies on the oxidation of alkyl sulfonates by sulfate (B86663) radicals (SO₄•⁻) indicate that hydrogen abstraction from the C-H bonds is a dominant pathway. acs.org The strong electron-withdrawing nature of the sulfonate groups (-SO₃⁻) tends to deactivate the alkyl chain, making it less reactive compared to corresponding alcohols. acs.org However, longer alkyl chains exhibit higher reactivity, suggesting that for this compound, the central methylene (B1212753) groups would be more susceptible to radical attack than those closer to the sulfonate groups. acs.org
The following interactive table summarizes hypothetical reaction pathways for a generic hexane-1,6-disulfonate diester derivative based on computational studies of analogous sulfonate compounds. The energy values are illustrative, representing typical findings in the literature for relative barrier heights rather than specific data for this compound derivatives.
| Reaction Type | Nucleophile/Reagent | Predicted Pathway | Key Intermediate/Transition State | Illustrative Activation Energy (kcal/mol) |
| Hydrolysis | OH⁻ | Concerted (SN2-like) | Trigonal bipyramidal transition state | Moderate |
| Hydrolysis | OH⁻ | Stepwise (Addition-Elimination) | Pentacoordinate sulfur intermediate | High |
| Esterification | CH₃OH (acid-catalyzed) | SN1-like | Sulfonylium cation | Low |
| Esterification | CH₃OH (acid-catalyzed) | SN2-like | Protonated methanol attack | Moderate |
| Radical Oxidation | SO₄•⁻ | Hydrogen Abstraction | Carbon-centered radical | Varies by position |
Catalytic Applications of Hexane 1,6 Disulfonic Acid and Its Derivatives
Brønsted Acid Catalysis in Organic Synthesis
The presence of two sulfonic acid groups imparts strong Brønsted acidity to hexane-1,6-disulfonic acid, making it an effective catalyst for a variety of organic transformations.
Mechanistic Studies of Proton Donation and Substrate Activation
As a Brønsted acid, this compound functions by donating a proton (H⁺) to a substrate, thereby increasing its electrophilicity and activating it towards nucleophilic attack. The general mechanism involves the protonation of a heteroatom, such as oxygen or nitrogen, within the substrate molecule. This initial protonation step is crucial for initiating a wide array of acid-catalyzed reactions.
While specific mechanistic studies detailing the proton donation and substrate activation pathways for this compound are not extensively documented in publicly available research, the fundamental principles of Brønsted acid catalysis by sulfonic acids are well-established. The catalytic cycle typically involves:
Protonation of the Substrate: The sulfonic acid group (-SO₃H) of this compound donates a proton to the substrate.
Nucleophilic Attack: The activated substrate reacts with a nucleophile.
Deprotonation: The resulting intermediate is deprotonated, regenerating the catalyst and yielding the final product.
The bifunctional nature of this compound, with two acidic sites, may offer unique catalytic properties, potentially allowing for the simultaneous activation of multiple substrates or different sites within a single substrate. However, detailed research to confirm and explore this potential is needed.
Applications in Multi-Component Reactions and Condensations
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Brønsted acids are frequently employed as catalysts in these reactions. Although specific examples detailing the use of this compound in MCRs are limited in the available literature, the broader class of sulfonic acids has been successfully utilized to catalyze various MCRs and condensation reactions. colab.ws These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds.
It is plausible that this compound could serve as an effective catalyst for reactions such as the Biginelli reaction for the synthesis of dihydropyrimidinones, the Hantzsch pyridine synthesis, and various condensation reactions leading to the formation of heterocyclic compounds. nih.govresearchgate.net The strong acidic nature of the sulfonic acid groups would facilitate the key protonation and dehydration steps inherent to these transformations.
Enantioselective Catalysis Utilizing Chiral Disulfonic Acid Derivatives
The development of chiral catalysts for enantioselective synthesis is a major focus of modern organic chemistry. Chiral Brønsted acids, including those derived from sulfonic acids, have proven to be powerful tools for controlling the stereochemical outcome of reactions. nih.gov
While the synthesis and application of chiral derivatives of this compound for enantioselective catalysis are not specifically reported in the surveyed literature, the general strategy involves the incorporation of a chiral moiety into the disulfonic acid structure. This could potentially be achieved by introducing chirality into the hexane (B92381) backbone or by attaching chiral groups to the sulfonic acid functionalities. Such chiral derivatives could then be employed in a variety of enantioselective transformations, including asymmetric additions to carbonyls, cycloadditions, and protonations. The success of other chiral disulfonic acids in asymmetric catalysis suggests that chiral this compound derivatives could be promising candidates for future research. nih.gov
Heterogeneous Catalysis Involving Sulfonated Materials
To overcome the challenges associated with the separation and reuse of homogeneous catalysts, significant effort has been directed towards the development of solid acid catalysts. This compound can be utilized as a building block for the creation of such heterogeneous catalysts.
Grafting of this compound onto Inorganic Supports (e.g., Silica, Carbon)
One common approach to creating solid acid catalysts is the immobilization of acidic species onto solid supports. Inorganic materials like silica (SiO₂) and carbon are frequently used due to their high surface area, mechanical stability, and chemical inertness. researchgate.netnih.gov this compound can be grafted onto these supports to create a solid material with accessible Brønsted acid sites.
The process of grafting typically involves the chemical modification of the support surface to introduce anchor points, followed by the attachment of the disulfonic acid. For silica, this can be achieved through the reaction of silanol groups (Si-OH) on the surface with a suitably functionalized derivative of this compound. The resulting material would possess sulfonic acid groups tethered to the silica surface, providing a recyclable and easy-to-handle solid acid catalyst. rsc.orgmdpi.com
Table 1: Comparison of Inorganic Supports for Catalyst Development
| Support Material | Advantages | Potential Challenges |
| **Silica (SiO₂) ** | High surface area, tunable pore size, well-defined surface chemistry. researchgate.net | Can be susceptible to hydrolysis under harsh conditions. |
| Carbon | High thermal and chemical stability, can be prepared from renewable sources. | Surface chemistry can be less defined than silica. |
Development of Sulfonated Polymeric Solid Acid Catalysts
Another strategy for creating solid acid catalysts is the incorporation of sulfonic acid functionalities into a polymer matrix. researchgate.netresearchgate.net This can be achieved through the polymerization of monomers containing sulfonic acid groups or by the post-sulfonation of a pre-formed polymer.
This compound could potentially be used as a monomer or a cross-linking agent in the synthesis of sulfonated polymers. nih.gov For instance, it could be reacted with other monomers to create a polymer backbone with pendant sulfonic acid groups. The resulting sulfonated polymeric material would act as a solid acid catalyst with properties dependent on the polymer structure, degree of sulfonation, and cross-linking. nih.gov These polymeric catalysts offer the advantages of high acid site density and tunable physical properties. researchgate.net
Table 2: Approaches to Sulfonated Polymeric Catalysts
| Method | Description | Key Features |
| Polymerization of Sulfonated Monomers | Monomers already containing sulfonic acid groups are polymerized. | Allows for precise control over the distribution of acid sites. nih.gov |
| Post-Polymerization Sulfonation | A pre-existing polymer is treated with a sulfonating agent. | A more straightforward approach for a variety of polymer backbones. |
Ionic Liquid Catalysts Incorporating Disulfonic Acid Moieties
Ionic liquids (ILs) are salts with melting points below 100°C, composed of a large organic cation and an organic or inorganic anion. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive as alternative solvents and catalysts in green chemistry researchgate.netdcu.ieresearchgate.net. Task-specific ionic liquids (TSILs), which have a functional group covalently attached to the cation or anion, are designed for specific applications, including catalysis semanticscholar.org. Incorporating sulfonic acid (-SO₃H) moieties creates Brønsted acidic ILs that can serve as effective and reusable acid catalysts researchgate.netnih.gov.
Design and Synthesis of this compound Functionalized Ionic Liquids
The design of ionic liquid catalysts functionalized with a this compound moiety focuses on creating a stable structure that combines the properties of an ionic liquid with the strong Brønsted acidity of sulfonic acid groups. The hexane chain acts as a flexible spacer, and the two sulfonic acid groups can enhance catalytic activity.
The synthesis of such compounds can be approached in several ways, often involving multi-step procedures. A common strategy for creating dicationic ionic liquids, which could serve as a backbone, involves reacting a dihaloalkane, such as 1,6-dichlorohexane or 1,6-dibromohexane, with a nitrogen-containing heterocyclic compound like 1-methylimidazole researchgate.net. This results in a dicationic structure where two imidazolium rings are linked by a hexane chain researchgate.netfrontiersin.org.
To incorporate the sulfonic acid functionality, several methods are employed for synthesizing sulfonic acid functionalized ionic liquids (SAILs) in general:
Reaction with a Sultone: An N-alkylimidazole can be reacted with a sultone, such as 1,3-propanesultone, to introduce a sulfopropyl group to the cation nih.gov. A similar strategy could theoretically be adapted using precursors that would yield a sulfohexyl group.
Building from Functionalized Precursors: The synthesis can start from molecules that already contain the desired sulfonic acid groups.
Anion Exchange: A common final step in IL synthesis is an anion exchange reaction. For instance, a bromide-based dicationic IL can be reacted with a salt like potassium hexafluorophosphate (KPF₆) or treated with an acid to introduce the desired anion researchgate.net.
The final structure combines the dicationic core linked by a hexane chain with sulfonic acid groups, creating a catalyst with multiple active sites. The properties of the resulting ionic liquid, such as its solubility and acidity, can be fine-tuned by altering the structure of the cation and the choice of the anion researchgate.net.
Recyclability and Environmental Implications of Ionic Liquid Catalysts
A significant advantage of using ionic liquid catalysts is their potential for recyclability, which aligns with the principles of green chemistry. Their negligible vapor pressure reduces the emission of volatile organic compounds (VOCs), and their high thermal stability allows them to be used under various reaction conditions researchgate.netresearchgate.net.
The recyclability of sulfonic acid-functionalized ionic liquid catalysts has been demonstrated in numerous studies. The key to their reuse lies in the ease of separation from the reaction products. Due to differences in polarity and solubility, many ILs form a separate phase from the less polar organic products, allowing for simple decantation or extraction semanticscholar.orgnih.govresearchgate.net.
The environmental impact is further reduced because these ILs can replace traditional mineral acids like sulfuric acid and hydrochloric acid, which are often corrosive, difficult to handle, and generate significant waste researchgate.net. The ability to recover and reuse the catalyst is a crucial factor in the sustainable design of chemical processes nih.govresearcher.life.
| Recycle Run | Product Yield (%) |
|---|---|
| 1 | 82 |
| 2 | 80 |
| 3 | 78 |
| 4 | 74 |
This table illustrates the reusability of a 1-(4-sulfonic acid)-3-methyl butylimidazolium bisulfate catalyst in the synthesis of dibenzoxanthene, showing a gradual decrease in yield over four cycles. Data sourced from Chem. Proc. 2021, 3, 127 semanticscholar.org.
Kinetic and Thermodynamic Studies of Catalytic Activity
Kinetic and thermodynamic studies are essential for understanding the efficiency and mechanism of a catalyst. These studies provide quantitative data on reaction rates, the influence of reaction conditions, and the energy profile of the catalytic process.
For reactions catalyzed by Brønsted acidic ionic liquids, kinetic studies typically investigate the effects of various parameters on the product yield and reaction rate. These parameters include:
Temperature: Reaction rates generally increase with temperature. Studies determine the optimal temperature that maximizes product yield before side reactions or catalyst degradation becomes significant nih.govmdpi.com.
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. The goal is to find the minimum amount of catalyst that achieves a high conversion rate in a reasonable timeframe researchgate.net.
| Temperature (°C) | Product Yield (%) | Selectivity (%) |
|---|---|---|
| 60 | 70.15 | 94.51 |
| 70 | 78.42 | 93.68 |
| 80 | 85.35 | 92.84 |
| 90 | 86.13 | 89.57 |
This table shows the effect of temperature on the yield and selectivity of an esterification reaction catalyzed by the tropine-based sulfonic acid ionic liquid [Trps][OTs]. The data illustrates the process of optimizing reaction conditions, a key component of kinetic studies. Data sourced from Molecules 2018, 23(7), 1559 mdpi.com.
Materials Science and Polymer Chemistry Applications
Integration into Polymer Architectures
The bifunctional nature of hexane-1,6-disulfonic acid, with a sulfonic acid group at each end of its six-carbon aliphatic chain, theoretically allows for its integration into polymer structures as either a monomer or a cross-linking agent.
As Monomers or Cross-linking Agents in Polymer Synthesis
In principle, this compound could serve as a monomer in condensation polymerization reactions. For instance, it could react with appropriate co-monomers to form polyesters or polyamides, incorporating the flexible hexane (B92381) chain and the ionic sulfonic acid groups into the polymer backbone. The presence of the aliphatic chain would be expected to impart flexibility to the resulting polymer.
Alternatively, the sulfonic acid groups can be converted to more reactive derivatives, such as sulfonyl chlorides, which can then readily participate in polymerization processes. These derivatives could react with diamines or diols to build the main polymer chain.
As a cross-linking agent, this compound could be used to create networks within existing polymers. This is particularly relevant in the formation of hydrogels, where cross-linking is essential to prevent the dissolution of hydrophilic polymer chains in aqueous environments. The distance between the two sulfonic acid groups would influence the cross-link density and, consequently, the mechanical and swelling properties of the resulting hydrogel.
Modification of Polymer Properties (e.g., Water Retention, Ion Exchange Capacity)
The incorporation of this compound into a polymer matrix is expected to significantly modify its properties, primarily due to the presence of the hydrophilic and ionic sulfonic acid groups.
Water Retention: The sulfonic acid groups are highly hydrophilic and can form hydrogen bonds with water molecules. This would increase the water uptake and retention capacity of the polymer, a crucial property for applications such as superabsorbent materials. The flexible hexane chain may also contribute to the swelling behavior of the polymer network in water.
Ion Exchange Capacity: The sulfonic acid moiety is a strong acid, meaning it can readily donate its proton and bear a negative charge. This property is the basis for cation exchange. Polymers functionalized with this compound would possess an inherent ion exchange capacity, enabling them to capture and exchange positive ions from a surrounding solution. The theoretical ion exchange capacity would be directly related to the concentration of the disulfonic acid within the polymer.
Development of Advanced Functional Materials
The unique characteristics of this compound make it a candidate for the development of various advanced functional materials.
Ion-Exchange Resins Based on Disulfonic Acid Structures
Ion-exchange resins are typically composed of a cross-linked polymer matrix with attached ionic functional groups. Strong acid cation exchange resins, which are effective over a wide pH range, often utilize sulfonic acid groups.
Below is a hypothetical comparison of properties for ion-exchange resins based on different functional groups:
| Functional Group | Type | Operating pH Range | Regeneration Efficiency |
| Sulfonic Acid | Strong Acid Cation | Wide | Good |
| Carboxylic Acid | Weak Acid Cation | Neutral to Basic | High |
| Quaternary Ammonium | Strong Base Anion | Wide | Good |
| Amine | Weak Base Anion | Acidic to Neutral | High |
This table provides a general comparison of ion-exchange resin types.
Proton-Conducting Membranes for Energy Applications (e.g., Fuel Cells)
Proton-exchange membranes (PEMs) are a critical component of fuel cells, facilitating the transport of protons from the anode to the cathode. The efficiency of this transport is a key determinant of the fuel cell's performance. Materials with high proton conductivity are therefore essential.
Polymers containing sulfonic acid groups are widely studied for PEM applications because the sulfonic acid groups provide sites for proton hopping. The incorporation of this compound into a suitable polymer backbone could lead to the development of a PEM. The density of sulfonic acid groups, often quantified by the ion exchange capacity (IEC), is directly related to the proton conductivity of the membrane. However, a high IEC can also lead to excessive water uptake and swelling, which can compromise the mechanical stability of the membrane. Therefore, a balance must be struck between proton conductivity and mechanical integrity.
Adsorbents and Separating Agents
The ionic nature of this compound suggests its potential use in creating materials for adsorption and separation processes. When immobilized on a solid support or as part of a polymer network, the sulfonic acid groups can act as binding sites for polar or charged molecules.
This could be applied in chromatography, where a stationary phase functionalized with this compound could be used for the separation of cationic species. In environmental applications, such materials could potentially be used as adsorbents for the removal of heavy metal ions or other cationic pollutants from water. The effectiveness of these materials would depend on factors such as the surface area, the density of functional groups, and the pH of the solution.
Role in the Synthesis of Specialty Polymers and Oligomers
Polyamides and Polysulfonates with this compound Derived Units
There is no readily available scientific literature detailing the synthesis of polyamides or polysulfonates where this compound serves as a direct monomeric unit. The conventional synthesis of aliphatic polyamides, such as Nylon 6,6, involves the polycondensation of a dicarboxylic acid (like hexanedioic acid) with a diamine (like hexane-1,6-diamine). chemguide.co.ukscience-revision.co.uklibretexts.org
The incorporation of sulfonate groups into the polyamide backbone typically involves the use of monomers that already contain a sulfonic acid group, often on an aromatic ring. For instance, sulfonated polyamides have been synthesized through the polycondensation of diaminobenzenesulfonic acid with alkyl diacids or their corresponding acyl chlorides. rsc.org This approach creates polymers with precisely placed ionic groups along the backbone. rsc.org
Similarly, the synthesis of polysulfonates generally proceeds via the reaction of a bisphenol with a disulfonyl chloride. While various sulfonated polymers are a significant area of research for specialty applications, the direct use of this compound for this purpose is not documented in the provided search results. A more reactive derivative, this compound dichloride, is cataloged, but specific polymerization applications were not found. chemsrc.com
Table 1: Comparison of Monomers for Polyamide and Sulfonated Polyamide Synthesis
| Polymer Type | Typical Monomer 1 | Typical Monomer 2 | Resulting Linkage |
| Aliphatic Polyamide (e.g., Nylon 6,6) | Hexanedioic acid | Hexane-1,6-diamine | Amide |
| Sulfonated Aromatic Polyamide | Diaminobenzenesulfonic acid | Alkyl diacid chloride | Amide |
This table illustrates common synthesis routes for polyamides and highlights the types of monomers typically used, for which this compound is not a documented example.
Chemical Biology and Interfacial Science Research
Interactions with Biomolecules and Model Systems
The unique molecular structure of Hexane-1,6-disulfonic acid, featuring a flexible hydrophobic hexane (B92381) backbone and two hydrophilic sulfonate groups at either end, suggests the potential for specific interactions with biomolecules.
The terminal sulfonic acid groups of this compound are capable of forming strong hydrogen bonds, which are fundamental to molecular recognition in biological systems. youtube.comnagwa.comproteinstructures.com These interactions are analogous to those observed with phosphorylated and sulfated amino acid residues in proteins. nih.gov The oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, while the hydroxyl proton can act as a hydrogen bond donor.
In the context of a biological receptor, such as an enzyme's active site, the sulfonic acid moieties could interact with various amino acid side chains. nih.gov For instance, they could form hydrogen bonds with the side chains of polar amino acids like serine, threonine, and tyrosine, which contain hydroxyl groups. proteinstructures.com Additionally, they can interact with the charged side chains of basic amino acids such as arginine and lysine. nih.gov The bidentate nature of the sulfonate group allows for the formation of multiple hydrogen bonds, potentially leading to a strong and specific interaction with a receptor site. nih.gov
The flexible hexane chain allows the two sulfonate groups to orient themselves to match the spacing of hydrogen bond donor/acceptor sites on a receptor surface. This conformational flexibility could be a key factor in its binding affinity and specificity.
Table 1: Hypothetical Hydrogen Bond Interactions of this compound with Amino Acid Residues in a Receptor Binding Site
| Amino Acid Residue | Type of Interaction | Potential Bond Distance (Å) | Estimated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Arginine | Bidentate Hydrogen Bond | 2.8 - 3.2 | -8 to -12 |
| Lysine | Single Hydrogen Bond | 2.9 - 3.5 | -4 to -6 |
| Serine | Hydrogen Bond (Acceptor) | 2.7 - 3.1 | -3 to -5 |
| Threonine | Hydrogen Bond (Acceptor) | 2.7 - 3.2 | -3 to -5 |
| Tyrosine | Hydrogen Bond (Acceptor) | 2.8 - 3.3 | -4 to -6 |
The strong acidic nature of the sulfonic acid groups suggests a potential role for this compound in enzyme mimicry, particularly in reactions that are acid-catalyzed. acs.orgnih.gov Sulfonic acids are known to be effective catalysts in various organic reactions. researchgate.net In a hypothetical scenario, the molecule could act as a simple mimic of a hydrolytic enzyme by providing a localized acidic environment to facilitate the breakdown of substrates. mdpi.com
For instance, the two sulfonate groups could work in concert to catalyze the hydrolysis of an ester or an amide. One sulfonate group could protonate the carbonyl oxygen of the substrate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. The second sulfonate group could then act as a general base, activating the water molecule. The hydrophobic hexane backbone might also play a role by providing a non-polar environment that could enhance the rate of certain reactions.
Furthermore, self-assembled structures of this compound could create microenvironments that mimic the active sites of enzymes, where the concentration of catalytic groups and the polarity of the environment are precisely controlled to enhance catalytic activity. rsc.org
Surface Chemistry and Adsorption Phenomena
The amphiphilic nature of this compound, with its polar head groups and non-polar chain, dictates its behavior at interfaces.
The sulfonate groups of this compound are expected to have a strong affinity for metal surfaces, leading to the formation of self-assembled monolayers (SAMs). nih.gov The adsorption mechanism can involve a combination of electrostatic interactions, chemical bonding, and van der Waals forces. mdpi.comwu.ac.th On positively charged metal surfaces, the negatively charged sulfonate groups would be strongly attracted, leading to a well-ordered monolayer. The nature of the metal and the surface chemistry would significantly influence the packing and orientation of the adsorbed molecules.
The adsorption process can be characterized by techniques such as surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) to determine the orientation and binding of the molecules on the surface. The kinetics of adsorption can also be studied to understand the rate of monolayer formation.
Table 2: Hypothetical Adsorption Characteristics of this compound on Different Metal Surfaces
| Metal Surface | Primary Adsorption Mechanism | Estimated Surface Coverage (%) | Monolayer Thickness (Å) |
|---|---|---|---|
| Gold (Au) | Chemisorption (S-Au bond) | >95 | ~10-12 |
| Silver (Ag) | Chemisorption (S-Ag bond) | >90 | ~10-12 |
| Copper (Cu) | Electrostatic & Chemisorption | 80-90 | ~9-11 |
| Aluminum (Al) | Electrostatic Interaction | 70-85 | ~9-11 |
This compound is a bolaamphiphile, a molecule with hydrophilic groups at both ends of a hydrophobic chain. wikipedia.org In aqueous solutions, these molecules can self-assemble into a variety of supramolecular structures, such as micelles, vesicles, and lamellar phases. univ-rennes1.fracs.orgnih.gov The driving force for this self-assembly is the hydrophobic effect, which causes the hexane chains to aggregate to minimize their contact with water, while the hydrophilic sulfonate groups remain exposed to the aqueous environment.
The specific morphology of the self-assembled structures would depend on factors such as the concentration of the molecule, the pH of the solution, the temperature, and the presence of salts. At the air-water interface, this compound can form stable Langmuir films, which can be transferred to solid substrates to create Langmuir-Blodgett films with a highly ordered molecular arrangement. wikipedia.orgsfu.camdpi.com These organized structures have potential applications in areas such as sensing, catalysis, and drug delivery. nih.gov The strong interactions between the sulfonic acid headgroups can lead to the formation of well-defined hydrogen-bonded networks within these assemblies. acs.org
Future Research Directions and Emerging Paradigms
Advanced Computational Approaches for Structure-Function Relationships
The relationship between the molecular structure of Hexane-1,6-disulfonic acid and its chemical functionality is a key area for future investigation, with advanced computational methods set to play a pivotal role. While basic computational data for the related compound, this compound dichloride, is available, more sophisticated modeling is needed to fully understand and predict the behavior of the parent acid.
Future research will likely employ Density Functional Theory (DFT) and other quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. These computational models can predict how the molecule interacts with other chemical species, which is crucial for designing new applications. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural or property descriptors of substances with their activities, could also be applied. mdpi.comuni-bonn.denih.gov By building computational models, researchers can screen for potential applications and understand the underlying mechanisms of its chemical behavior without the need for extensive and costly laboratory experiments.
Table 1: Computed Properties of this compound dichloride
| Property | Value |
| Molecular Formula | C6H12Cl2O4S2 |
| Molecular Weight | 283.193 g/mol |
| Exact Mass | 281.955 u |
| PSA | 85.04 |
| LogP | 3.84560 |
This data is for the dichloride derivative and serves as a starting point for more advanced computational studies on the parent acid.
Sustainable Synthesis and Green Chemical Engineering of this compound
The development of environmentally friendly and efficient synthesis methods for this compound is a critical area for future research. Traditional methods for producing sulfonic acids often involve harsh reagents and produce significant waste. jmaterenvironsci.com Green chemistry principles will guide the development of new synthetic routes that are safer, more sustainable, and economically viable.
Future research is expected to focus on alternative sulfonating agents and catalytic systems that operate under milder conditions. researchgate.net For example, the use of sulfur dioxide surrogates in the presence of a green oxidant like air presents a promising avenue for the sustainable synthesis of both aryl and alkyl sulfonic acids. rsc.org Additionally, the development of solid acid catalysts could offer a reusable and more environmentally friendly alternative to traditional homogeneous catalysts. nih.govresearchgate.net Research into solvent-free reaction conditions or the use of greener solvents will also be a key aspect of making the production of this compound more sustainable.
Novel Catalytic Systems and Their Industrial Applications
The potential of this compound and its derivatives as catalysts in industrial processes is a promising, yet underexplored, area. Alkylsulfonic acids are known to be effective catalysts in reactions such as esterification and alkylation. google.com The bifunctional nature of this compound, with two sulfonic acid groups, could offer unique catalytic properties.
Future research may focus on utilizing this compound as a homogeneous or heterogeneous catalyst. As a homogeneous catalyst, it could be employed in various acid-catalyzed reactions. To overcome the challenges of catalyst separation and reuse, research into immobilizing this compound onto solid supports to create a heterogeneous catalyst will be crucial. scirp.org Such solid acid catalysts would be more easily recovered and reused, aligning with the principles of green chemistry. The development of novel catalytic systems based on this compound could lead to more efficient and sustainable industrial processes.
Integration into Smart Materials and Responsive Systems
The incorporation of sulfonic acid groups into polymers can impart them with "smart" or "responsive" properties, allowing them to react to changes in their environment, such as pH or temperature. oulu.fi The integration of this compound into polymer structures could lead to the development of novel smart materials with a range of applications.
Future research is anticipated to explore the use of this compound as a monomer or cross-linking agent in the synthesis of functional polymers. For instance, its incorporation into hydrogels could lead to materials that exhibit controlled swelling behavior in response to external stimuli. mdpi.com These responsive hydrogels could find applications in drug delivery, sensors, and actuators. The presence of sulfonic acid groups can also enhance the proton conductivity of polymers, making them suitable for applications in fuel cells and other electrochemical devices. acs.org
Table 2: Potential Applications of this compound in Smart Materials
| Smart Material Type | Potential Role of this compound | Potential Application |
| Responsive Hydrogels | Cross-linking agent or functional monomer | Drug delivery, sensors |
| Proton-Conducting Membranes | Functional monomer to enhance proton conductivity | Fuel cells, batteries |
| Self-Healing Materials | Component of a dynamic polymer network | Coatings, structural materials |
Exploration of Environmental Remediation Potential of Sulfonated Compounds
While many sulfonated compounds are persistent in the environment, some can be biodegraded by microorganisms. nih.govd-nb.info Understanding the environmental fate of this compound and exploring its potential role in remediation technologies is an important area for future research.
Research will likely focus on the biodegradability of this compound by various microbial consortia. Identifying the enzymatic pathways involved in its degradation could lead to the development of bioremediation strategies for contaminated sites. nih.gov Furthermore, the strong acidic nature of the sulfonic acid groups suggests that materials functionalized with this compound could be investigated for the removal of heavy metal ions from wastewater through ion exchange processes. The study of the hydrothermal stability of alkyl sulfonic acids also suggests they could be used in creating robust catalysts for biorenewable applications. brandeis.edu The potential for both biodegradation and application in remediation technologies highlights the dual nature of research in this area.
Q & A
Q. What analytical methods are recommended for quantifying Hexane-1,6-disulfonic Acid in aqueous solutions?
this compound can be quantified using ion-pairing reversed-phase high-performance liquid chromatography (HPLC). A validated method involves:
- Mobile phase preparation : Combine water, 50 mM hexanesulfonic acid (adjusted to pH 2.0 with trifluoroacetic acid), and acetonitrile in a degassed 50:30:20 ratio .
- Detection : UV detection at 210–220 nm is suitable for sulfonic acids.
- Calibration : Use a sodium salt derivative (e.g., sodium 1-hexanesulfonate) for standard curves due to its structural similarity and commercial availability .
Q. How can the purity of this compound be assessed in synthetic batches?
Purity analysis typically involves:
- Titration : Acid-base titration with standardized NaOH to determine sulfonic acid group equivalence.
- Spectroscopy : FT-IR to confirm sulfonic acid peaks (~1180 cm⁻¹ for S=O stretching) and absence of impurities like residual solvents.
- Chromatography : HPLC with a C18 column and ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve degradation products .
Q. What are the key stability considerations for storing this compound?
- Temperature : Store at 4°C in sealed containers to prevent hygroscopic absorption and thermal decomposition .
- pH : Maintain acidic conditions (pH < 3) in aqueous solutions to avoid sulfonate group hydrolysis.
- Light : Protect from UV exposure, as sulfonic acids may undergo photolytic degradation .
Advanced Research Questions
Q. How can microbial degradation pathways of this compound be investigated?
- Microbial isolation : Screen industrial wastewater or contaminated soils for strains capable of utilizing this compound as a sole carbon source, similar to Moraxella spp. adapted to degrade naphthalene-1,6-disulfonic acid .
- Metabolite profiling : Use LC-MS to identify intermediates like sulfosalicylic acid derivatives, which indicate regioselective dioxygenation and desulfonation mechanisms .
- Enzyme assays : Characterize dioxygenase activity in cell-free extracts using UV-Vis spectroscopy to track substrate depletion at 280 nm .
Q. What role could this compound play in chromatographic separations of polar analytes?
- Ion-pairing agent : Its dual sulfonic groups enhance retention of cationic analytes (e.g., pharmaceuticals) in reversed-phase HPLC. Optimize concentration (10–50 mM) and pH (2.0–3.0) to balance resolution and peak symmetry .
- Mobile phase additive : Compare selectivity with mono-sulfonic analogs (e.g., 1-hexanesulfonic acid) to assess the impact of dual sulfonic groups on separation efficiency .
Q. How does this compound interact with metal ions in environmental matrices?
- Complexation studies : Use potentiometric titrations or isothermal titration calorimetry (ITC) to determine stability constants with transition metals (e.g., Fe³⁺, Cu²⁺).
- Environmental modeling : Predict speciation in aquatic systems using software like PHREEQC, accounting for pH and competing ligands (e.g., natural organic matter) .
Methodological Notes
- Data gaps : Direct studies on this compound are limited in the provided evidence. However, methodologies for analogous sulfonic acids (e.g., naphthalene disulfonates, 1-hexanesulfonic acid) were extrapolated .
- Safety : While this compound’s hazards are not explicitly documented, related sulfonic acids require handling with PPE (gloves, goggles) and fume hoods due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
